Methyl 4-amino-3-(methylamino)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

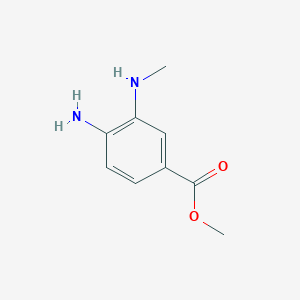

2D Structure

Properties

IUPAC Name |

methyl 4-amino-3-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-8-5-6(9(12)13-2)3-4-7(8)10/h3-5,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGIBJGZLCERFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728066 | |

| Record name | Methyl 4-amino-3-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616224-38-5 | |

| Record name | Methyl 4-amino-3-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-amino-3-(methylamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-amino-3-(methylamino)benzoate

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 4-amino-3-(methylamino)benzoate (CAS No. 616224-38-5), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, structural characteristics, and core physical properties. Furthermore, this guide details robust experimental protocols for the determination of these properties, ensuring scientific integrity and reproducibility. The causality behind experimental choices is elucidated to provide a deeper understanding of the methodologies.

Introduction and Chemical Identity

This compound is a substituted aromatic amine and a benzoate ester. Its unique structure, featuring two different amino groups on the benzene ring, makes it a versatile building block in organic synthesis. The presence of these functional groups allows for a wide range of chemical transformations, rendering it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. In the realm of drug discovery, this compound has been identified as an inhibitor of hydroxymethylpyrimidine kinase and has been utilized in the synthesis of pyrrolopyrimidine derivatives[1].

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 616224-38-5 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1][2][3] |

| Molecular Weight | 180.20 g/mol | [1][3] |

| IUPAC Name | This compound | [5] |

| InChI | 1S/C9H12N2O2/c1-11-8-5-6(9(12)13-2)3-4-7(8)10/h3-5,11H,10H2,1-2H3 | [5] |

| InChIKey | VWGIBJGZLCERFV-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CNC1=C(C=CC(=C1)C(=O)OC)N | [1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, particularly in drug formulation and process chemistry. The following table summarizes the known and predicted properties of this compound.

Table 2: Core Physicochemical Properties

| Property | Value | Notes | Source |

| Physical Form | Solid | - | [5] |

| Melting Point | Not available | Experimental data not found. | - |

| Boiling Point | 369.9 ± 32.0 °C | Predicted | |

| Density | 1.208 ± 0.06 g/cm³ | Predicted | |

| pKa | 4.42 ± 0.10 | Predicted | |

| LogP | 1.75 | Predicted | |

| Solubility | Soluble in ethyl acetate, tetrahydrofuran, and ethanol. | Based on synthesis protocol. Further detailed solubility is to be determined experimentally. | [2] |

Synthesis and Purification

The synthesis of this compound is crucial for its availability in research and industrial settings. A common synthetic route involves the reduction of a nitro-group precursor.

Synthetic Protocol

A general procedure for the synthesis of this compound involves the reduction of methyl 3-(methylamino)-4-nitrobenzoate.[2]

Step-by-step Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve methyl 3-(methylamino)-4-nitrobenzoate (1 equivalent) in a mixture of tetrahydrofuran (THF) and ethanol.

-

Reduction: To this solution, add a reducing agent such as an aqueous solution of sodium bisulfite at 0 °C or perform catalytic hydrogenation using palladium on activated carbon under a hydrogen atmosphere.[2]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, if using catalytic hydrogenation, filter the reaction mixture to remove the catalyst. If using a chemical reducing agent, proceed with an aqueous work-up. Typically, this involves the addition of a saturated sodium bicarbonate solution and extraction with an organic solvent like ethyl acetate.[2]

-

Purification: Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.

-

Isolation: The resulting product is often a yellow oil that crystallizes upon standing.[2] Further purification can be achieved by recrystallization or column chromatography.

References

An In-depth Technical Guide to Methyl 3,5-diaminobenzoate

A Note on the Topic: Initial searches for "Methyl 4-amino-3-(methylamino)benzoate" did not yield any publicly available scientific data. This suggests the compound may be novel or uncharacterized. Therefore, this guide focuses on a closely related, well-documented isomer, Methyl 3,5-diaminobenzoate , to provide a comprehensive technical overview in line with the original request's depth and structure.

Executive Summary

Methyl 3,5-diaminobenzoate (CAS No: 1949-55-9) is an aromatic amine of significant interest in polymer science and synthetic chemistry.[1][2] Possessing two primary amine functionalities and a methyl ester group on a central benzene ring, its structure allows it to act as a versatile building block, or monomer, for advanced polymers and as a curing agent for epoxy resins. This guide provides a detailed examination of its chemical structure, physicochemical properties, synthesis methodologies, and key applications, offering a resource for researchers and professionals in materials science and drug development.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in Methyl 3,5-diaminobenzoate dictates its chemical behavior and physical characteristics.

Structural Formula and Nomenclature

-

Chemical Name: Methyl 3,5-diaminobenzoate

-

Synonyms: 3,5-Diaminobenzoic acid methyl ester, Methyl 3,5-diaminobenzenecarboxylate[2][3]

-

Structural Representation:

Caption: 2D structure of Methyl 3,5-diaminobenzoate.

Physicochemical Data

The physical and chemical properties are critical for handling, storage, and application development.

| Property | Value | Source |

| Melting Point | 131-134°C | [1][2][4] |

| Boiling Point | 384.3°C at 760 mmHg | [1][2] |

| Density | 1.26 g/cm³ | [1][2] |

| Flash Point | 231°C | [1][2] |

| Water Solubility | Insoluble | [3] |

| LogP | 1.80 | [1][2] |

| Vapor Pressure | 4.13E-06 mmHg at 25°C | [1][2] |

These properties indicate a stable, solid compound under standard conditions with low volatility. Its insolubility in water is a key consideration for its use in organic synthesis and polymer applications.[3]

Synthesis Protocols

Methyl 3,5-diaminobenzoate is typically synthesized from its corresponding dinitro precursor, Methyl 3,5-dinitrobenzoate, via catalytic hydrogenation. An alternative route is the direct esterification of 3,5-Diaminobenzoic acid.

Synthesis via Catalytic Hydrogenation

This is a common and efficient method for reducing nitro groups to amines.

Caption: Workflow for the synthesis of Methyl 3,5-diaminobenzoate.

Step-by-Step Protocol:

-

Dissolution: Dissolve Methyl 3,5-dinitrobenzoate in a 1:1 mixture of dry Tetrahydrofuran (THF) and Methanol.[5]

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously for 48 hours at room temperature.[5]

-

Catalyst Removal: Upon reaction completion (monitored by TLC), filter the mixture through a pad of Celite-545 to remove the Pd/C catalyst.[5]

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the THF and methanol.[5]

-

Purification: The crude product is then purified. A common method is recrystallization from a solvent mixture like DMSO/Ethanol to afford the pure title compound.[5]

Synthesis via Fischer Esterification

This method involves the direct esterification of 3,5-Diaminobenzoic acid.

Step-by-Step Protocol:

-

Dissolution: Dissolve 3,5-Diaminobenzoic acid in excess methanol.

-

Acid Catalyst: Add a strong acid catalyst, such as concentrated sulfuric acid or thionyl chloride, dropwise to the cooled solution.[6][7]

-

Reflux: Heat the reaction mixture to reflux (or 45-90°C) and maintain for several hours (e.g., overnight) to drive the equilibrium towards the ester product.[6][7]

-

Neutralization: After cooling, the reaction mixture is poured into water or ice water and neutralized with a base like potassium carbonate or sodium bicarbonate.[6][7]

-

Extraction: The aqueous solution is extracted multiple times with an organic solvent such as ethyl acetate.[6][7]

-

Purification: The combined organic extracts are dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.[6]

Spectroscopic and Crystallographic Characterization

Structural confirmation is paramount. Techniques like NMR, IR spectroscopy, and X-ray crystallography provide definitive structural and bonding information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The aromatic protons will appear as multiplets in the aromatic region, while the amine protons will present as a broad singlet. The methyl protons will be a sharp singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with different shifts for those bonded to amines versus others), and the methyl carbon of the ester group.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

-

N-H Stretching: Symmetrical and asymmetrical stretching of the primary amine groups, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

-

C=O Stretching: A strong absorption band for the ester carbonyl group, typically around 1700-1725 cm⁻¹.

-

C-N Stretching: Bands corresponding to the stretching of the aromatic carbon to nitrogen bond.

-

Aromatic C-H Stretching: Absorptions typically observed above 3000 cm⁻¹.[9]

X-ray Crystallography

The definitive three-dimensional structure of Methyl 3,5-diaminobenzoate in its solid state has been determined by X-ray crystallography. The compound crystallizes in the orthorhombic space group Pbca.[5][10] This analysis provides precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its packing in the solid state and its material properties.[5]

Key Applications and Field Insights

The bifunctional nature of Methyl 3,5-diaminobenzoate, with its two nucleophilic amine groups and an ester group, makes it a valuable intermediate in several industrial applications.

Monomer for Polyimides and Polyamides

The diamine functionality allows it to be a key monomer in polycondensation reactions. It can be reacted with dianhydrides or diacyl chlorides to produce high-performance polymers like polyimides and polyamides. The pendant carboxylic acid group (after hydrolysis of the ester) can be used to introduce specific functionalities into the polymer backbone, affecting properties like solubility and gas permeability.[11] These polymers are often sought after for their thermal stability and mechanical strength.

Epoxy Resin Curing Agent

Primary amines are effective curing agents (hardeners) for epoxy resins.[12][13] The two primary amine groups of Methyl 3,5-diaminobenzoate can react with the epoxide rings of the resin to form a cross-linked, thermoset polymer network.[13] This process transforms the liquid resin into a hard, durable solid. Aromatic amines like this compound typically impart high thermal resistance and chemical stability to the cured epoxy, making them suitable for applications in coatings, adhesives, and composites.[14][15][16]

Caption: Epoxy curing mechanism involving an amine agent.

Intermediate in Organic Synthesis

Beyond polymer chemistry, it serves as a versatile intermediate for the synthesis of more complex molecules, including dyes and pharmaceuticals.[3] The amine groups can be readily modified or used to build larger molecular scaffolds.

Conclusion

Methyl 3,5-diaminobenzoate is a foundational chemical building block with a well-defined structure and set of properties. Its primary value lies in its role as a monomer and a curing agent, enabling the production of robust, high-performance materials. The synthesis protocols are well-established, and its structure has been definitively characterized by modern analytical techniques. For researchers and developers, this compound offers a reliable platform for creating advanced polymers and thermoset systems with desirable thermal and chemical resistance properties.

References

- 1. methyl 3,5-diaminobenzoate | CAS#:1949-55-9 | Chemsrc [chemsrc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Methyl 3,5-diaminobenzoate, 99% | Fisher Scientific [fishersci.ca]

- 4. METHYL 3,5-DIAMINOBENZOATE | 1949-55-9 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Methyl 3,4-diaminobenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. 3,5-DIAMINOBENZOIC ACID DIHYDROCHLORIDE(618-56-4) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. pcimag.com [pcimag.com]

- 13. threebond.co.jp [threebond.co.jp]

- 14. CN112867747A - Curing agent for epoxy resins - Google Patents [patents.google.com]

- 15. gantrade.com [gantrade.com]

- 16. azom.com [azom.com]

Methyl 4-amino-3-(methylamino)benzoate: A Technical Guide for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive overview of Methyl 4-amino-3-(methylamino)benzoate (CAS No. 616224-38-5), a unique small molecule with potential applications in pharmaceutical research and development. While noted in commercial contexts as a potential enzyme inhibitor, a thorough review of the public scientific literature indicates its primary established role is that of a versatile chemical intermediate. This document will detail its chemical synthesis, explore its putative biological activities based on structural analogy to other well-characterized aminobenzoate derivatives, and provide detailed experimental protocols for its potential screening and evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of novel chemical matter.

Introduction: Unveiling a Molecule of Latent Potential

This compound is a substituted aromatic amine and a derivative of para-aminobenzoic acid (PABA), a well-established pharmacophore in medicinal chemistry. Its structure, featuring two distinct amino functionalities and a methyl ester, presents multiple avenues for chemical modification, making it an attractive starting material for the synthesis of more complex molecular architectures.

While some commercial suppliers have suggested potential inhibitory activity against enzymes such as hydroxymethylpyrimidine kinase, serine proteases, and phospholipases, it is critical to note that at the time of this publication, these claims are not substantiated by peer-reviewed scientific literature or patent filings. Therefore, the primary and scientifically validated role of this compound is as a chemical intermediate. This guide will proceed with a focus on its established synthesis and its potential, yet unconfirmed, biological relevance, providing a roadmap for researchers to investigate its properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 616224-38-5 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place |

Chemical Synthesis: Pathways to a Versatile Intermediate

The synthesis of this compound has been described through the reduction of a nitro-substituted precursor. The following is a general laboratory-scale procedure based on available chemical literature.

Synthesis via Reduction of Methyl 3-(methylamino)-4-nitrobenzoate

A common and effective route to this compound involves the reduction of the corresponding 4-nitro compound.

Experimental Protocol:

-

Dissolution: Dissolve methyl 3-(methylamino)-4-nitrobenzoate in a suitable solvent mixture, such as tetrahydrofuran (THF) and ethanol[2].

-

Catalyst Addition: To this solution, add a catalytic amount of palladium on activated carbon (10% w/w)[2].

-

Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) for approximately 16 hours at room temperature[2].

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Catalyst Removal: Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst[2].

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure to yield the crude product[2].

-

Purification (if necessary): The resulting this compound can be further purified by column chromatography on silica gel if required, although in some cases the crude product may be of sufficient purity for subsequent reactions.

Caption: Figure 1. Synthetic pathway for this compound.

Putative Biological Activities: An Exploration Based on Structural Analogy

While direct evidence for the biological activity of this compound is currently lacking in the public domain, its structural similarity to other biologically active aminobenzoate derivatives provides a rationale for its investigation as a potential therapeutic agent. The para-aminobenzoic acid (PABA) scaffold is a known "building block" in medicinal chemistry, with derivatives exhibiting a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties[3].

Potential as a Kinase Inhibitor

The aminobenzoate scaffold is present in numerous kinase inhibitors. For instance, derivatives of 3-amino-4-methylbenzoate have been utilized in the synthesis of compounds targeting signaling pathways implicated in cancer, such as the hedgehog signaling pathway[4]. Given this precedent, it is plausible that this compound could serve as a scaffold for the development of novel kinase inhibitors.

Potential as an Anti-inflammatory Agent

Derivatives of a related compound, Methyl 3-amino-4-propylamino-benzoate, have demonstrated promising anti-inflammatory activity[5]. This suggests that the substitution pattern on the aminobenzoate ring can influence its interaction with biological targets involved in inflammation.

Potential as an Antimicrobial Agent

The PABA metabolic pathway is essential for many microorganisms, and its disruption is a classic mechanism of antimicrobial action (e.g., sulfonamides). While the subject molecule is more complex than PABA, the underlying aminobenzoate structure suggests that it could be explored for antimicrobial properties.

Application as a Chemical Intermediate in Drug Discovery

The most scientifically grounded application of this compound is as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its two distinct amino groups offer opportunities for selective functionalization, enabling the construction of diverse chemical libraries for high-throughput screening.

Synthesis of Heterocyclic Scaffolds

The diamino substitution pattern of this compound makes it an ideal precursor for the synthesis of various heterocyclic ring systems, which are prevalent in many approved drugs. For example, similar diamino compounds are used to construct benzimidazoles, quinoxalines, and other fused heterocycles.

Caption: Figure 2. Potential applications as a chemical intermediate.

Experimental Protocols for Biological Screening

For researchers interested in investigating the putative biological activities of this compound, the following are generalized protocols for relevant in vitro assays.

Kinase Inhibition Assay (General Protocol)

This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

-

Test compound (this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically measures the amount of ADP produced or the phosphorylation of the substrate.

-

Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Serine Protease Inhibition Assay

This protocol outlines a general method for assessing the inhibition of a serine protease.

Materials:

-

Purified serine protease (e.g., trypsin, chymotrypsin)

-

Protease-specific chromogenic or fluorogenic substrate

-

Assay buffer (e.g., Tris-HCl, pH 7.5-8.5)

-

Test compound dissolved in DMSO

-

96-well microplates

Procedure:

-

Compound and Enzyme Pre-incubation: In a 96-well plate, add the serine protease and the test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add the chromogenic or fluorogenic substrate to each well to start the reaction.

-

Kinetic Measurement: Immediately begin measuring the absorbance or fluorescence at regular intervals using a microplate reader.

-

Data Analysis: Determine the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percentage of protease inhibition against the logarithm of the compound concentration to calculate the IC₅₀.

Phospholipase A₂ (PLA₂) Inhibition Assay

This protocol provides a general framework for a PLA₂ inhibition assay using a fluorescent substrate.

Materials:

-

Purified PLA₂ enzyme

-

Fluorescently labeled phospholipid substrate (e.g., a substrate with a BODIPY® fluorophore)

-

Assay buffer (e.g., Tris-HCl, CaCl₂, BSA)

-

Test compound dissolved in DMSO

-

96-well black microplates

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, fluorescent phospholipid substrate, and the test compound at various concentrations.

-

Reaction Initiation: Add the PLA₂ enzyme to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

-

Fluorescence Measurement: Measure the increase in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore. The cleavage of the fatty acid chain containing the fluorophore results in an increase in fluorescence.

-

Data Analysis: Calculate the percentage of PLA₂ inhibition for each compound concentration and determine the IC₅₀ value by plotting the data as described above.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a clear role as a chemical intermediate. Its structural relationship to known bioactive molecules, particularly within the broader class of aminobenzoate derivatives, suggests a potential for biological activity that is, as of yet, unexplored in the public scientific domain. The lack of published data on its specific biological targets represents a significant knowledge gap but also an opportunity for discovery.

Future research should focus on the systematic screening of this compound against a panel of biological targets, including kinases, proteases, and phospholipases, to validate or refute the claims made in commercial literature. Furthermore, its utility as a scaffold for the creation of novel compound libraries should be explored. The detailed experimental protocols provided in this guide offer a starting point for researchers to embark on the characterization of this intriguing molecule, potentially unlocking new avenues for therapeutic intervention.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 4-amino-3-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3-(methylamino)benzoate is a substituted aromatic amine, a class of compounds pivotal in the synthesis of a wide array of pharmaceuticals and complex organic molecules. Its bifunctional nature, possessing both a primary and a secondary amine group on the benzene ring, makes it a versatile building block. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, intended for laboratory and drug development professionals, provides a comprehensive overview of the safety and handling procedures for this compound, grounded in established safety principles for aromatic amines and the available data for this specific compound.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. These properties influence its behavior under various laboratory conditions and are critical for risk assessment.

| Property | Value | Source |

| CAS Number | 616224-38-5 | |

| Molecular Formula | C₉H₁₂N₂O₂ | |

| Molecular Weight | 180.21 g/mol | [1] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere |

Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the signal word "Warning". The associated hazard statements indicate a multi-faceted risk profile that demands careful management.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Aromatic amines as a class are known for their potential to be absorbed through the skin, and some can cause sensitization or more severe long-term health effects. While specific toxicological data for this compound is not extensively available in public literature, the GHS classifications necessitate treating it with a high degree of caution.

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.

Caption: Figure 1: Risk Assessment Workflow.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. The hierarchy of controls should be followed, prioritizing engineering and administrative controls over personal protective equipment.

Engineering Controls:

-

Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

-

Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.[2]

Personal Protective Equipment (PPE):

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[3] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[3]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required. Given the aromatic amine structure, nitrile gloves may provide adequate protection for incidental contact, but it is crucial to consult the glove manufacturer's compatibility charts. For prolonged handling or in case of immersion, heavier-duty gloves such as butyl rubber or Viton™ may be necessary. Gloves should be inspected before each use and changed immediately if contaminated.[4]

-

Lab Coat: A flame-resistant lab coat with full-length sleeves should be worn and kept fastened.

-

Additional Protection: For procedures with a higher risk of splashing, a chemical-resistant apron and sleeve covers should be considered.

-

-

Respiratory Protection: If there is a potential for generating dust or aerosols that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] A respiratory protection program, including fit testing, must be in place.[2]

Caption: Figure 2: PPE Selection Hierarchy.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to minimize risks.

Handling:

-

Avoid dust formation: When handling the solid material, use techniques that minimize the generation of dust.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2] Do not eat, drink, or smoke in the laboratory.

-

Contaminated Clothing: Remove any contaminated clothing immediately and launder it before reuse.

Storage:

-

Container: Store in a tightly sealed, properly labeled container.

-

Conditions: Keep in a cool, dry, dark, and well-ventilated area. The recommended storage temperature is 2-8°C in an inert atmosphere.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[2] Seek medical attention if irritation persists.[2]

-

Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2] Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.[2]

Spill Response:

-

Small Spills (in a fume hood):

-

Ensure appropriate PPE is worn.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with an appropriate solvent, followed by soap and water.

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the area immediately.

-

Alert laboratory personnel and the institutional safety office.

-

Prevent entry to the contaminated area.

-

Allow only trained personnel with appropriate respiratory protection and PPE to clean up the spill.

-

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal.[4] Do not dispose of this chemical down the drain.[4]

Conclusion

This compound is a valuable reagent in research and development, but its safe use hinges on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. While a complete, publicly available toxicological profile for this specific compound is limited, the available GHS data and the known risks associated with aromatic amines provide a strong basis for a cautious and proactive approach to safety. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the risks and work with this compound in a safe and responsible manner.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-3-(methylamino)benzoate: A Focus on Key Intermediates

Introduction

Methyl 4-amino-3-(methylamino)benzoate is a valuable substituted diamino benzoic acid derivative that serves as a crucial building block in the synthesis of various pharmaceuticals and functional materials. Its unique substitution pattern, featuring two distinct amino functionalities and a methyl ester, allows for selective chemical modifications, making it an attractive starting material for the construction of complex molecular architectures. This technical guide provides a comprehensive exploration of the synthetic pathways to this compound, with a detailed focus on the synthesis and characterization of its key intermediates. We will delve into the mechanistic underpinnings of the reactions, provide field-proven experimental protocols, and offer insights into the rationale behind the chosen synthetic strategies, empowering researchers and drug development professionals to confidently navigate its preparation.

Strategic Overview of the Synthesis

The most prevalent and efficient synthetic route to this compound is a multi-step process commencing from readily available starting materials. The overall strategy hinges on the sequential introduction and modification of functional groups on the benzene ring, culminating in the desired product. The synthesis can be logically dissected into three main stages, each involving a key intermediate:

-

Formation of 4-(Methylamino)-3-nitrobenzoic Acid: This initial phase establishes the core aromatic scaffold with the required nitro and methylamino substituents.

-

Esterification to Methyl 4-(methylamino)-3-nitrobenzoate: The carboxylic acid is converted to its corresponding methyl ester, a crucial step for subsequent transformations and for mimicking the final product's ester functionality.

-

Reduction to this compound: The final step involves the selective reduction of the nitro group to an amino group, yielding the target molecule.

This guide will now examine each of these stages in detail, providing both the "how" and the "why" of the chemical transformations.

Part 1: Synthesis of the First Key Intermediate: 4-(Methylamino)-3-nitrobenzoic Acid

The journey to our target molecule begins with the synthesis of 4-(methylamino)-3-nitrobenzoic acid. A common and industrially viable approach starts from 4-chlorobenzoic acid, which undergoes a two-step transformation: nitration followed by nucleophilic aromatic substitution.

Step 1.1: Nitration of 4-Chlorobenzoic Acid to 4-Chloro-3-nitrobenzoic Acid

The initial step involves the electrophilic aromatic substitution of 4-chlorobenzoic acid to introduce a nitro group. The chloro and carboxylic acid groups are both deactivating and meta-directing; however, the nitration occurs ortho to the chloro group and meta to the carboxylic acid.

Causality of Experimental Choices: The use of a mixture of concentrated nitric acid and sulfuric acid is standard for nitration reactions. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[1] The reaction is typically performed at low temperatures to control the exothermic reaction and prevent over-nitration.

Experimental Protocol: Nitration of 4-Chlorobenzoic Acid [2]

-

Materials:

-

4-Chlorobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Deionized water

-

-

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, dissolve 4-chlorobenzoic acid in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 15 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice with stirring. This will cause the product, 4-chloro-3-nitrobenzoic acid, to precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

-

Dry the product in a vacuum oven.

-

Step 1.2: Nucleophilic Aromatic Substitution to Yield 4-(Methylamino)-3-nitrobenzoic Acid

The second step in forming our first key intermediate is a nucleophilic aromatic substitution reaction. The chlorine atom of 4-chloro-3-nitrobenzoic acid is replaced by a methylamino group from methylamine.

Causality of Experimental Choices: This reaction is facilitated by the presence of the electron-withdrawing nitro group ortho to the chlorine atom. This positioning allows for the stabilization of the negative charge in the Meisenheimer complex intermediate through resonance, which is a key requirement for the addition-elimination mechanism of nucleophilic aromatic substitution.[3][4] Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.[2]

Experimental Protocol: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid [2]

-

Materials:

-

4-Chloro-3-nitrobenzoic acid

-

Aqueous methylamine solution (25-30%)

-

Sulfuric acid (2M) or acetic acid

-

Ethanol

-

Deionized water

-

-

Procedure:

-

Suspend 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux. The suspension should dissolve to form a clear solution.

-

Maintain the reflux for 2-5 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully adjust the pH of the solution to approximately 2-5 with 2M sulfuric acid or acetic acid. This will protonate the carboxylate and cause the product to precipitate.

-

Collect the resulting orange/yellow solid by vacuum filtration.

-

Wash the filter cake with deionized water, followed by a wash with cold ethanol to remove impurities.

-

The crude product can be recrystallized from ethanol for further purification.

-

Dry the purified 4-(methylamino)-3-nitrobenzoic acid under vacuum at 60 °C. A yield of 95-97% with high purity can be expected.[2]

-

Part 2: Synthesis of the Second Key Intermediate: Methyl 4-(methylamino)-3-nitrobenzoate

With the first key intermediate in hand, the next step is to convert the carboxylic acid to a methyl ester. This is a crucial transformation as the final target molecule also contains a methyl ester. The most common method for this is the Fischer esterification.

Causality of Experimental Choices: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5] A strong acid catalyst, such as sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol in this case).[6][7] The reaction is typically carried out in an excess of the alcohol, which also serves as the solvent, to drive the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[8]

Experimental Protocol: Fischer Esterification of 4-(Methylamino)-3-nitrobenzoic Acid

-

Materials:

-

4-(Methylamino)-3-nitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

Suspend 4-(methylamino)-3-nitrobenzoic acid in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product, Methyl 4-(methylamino)-3-nitrobenzoate, can be purified further by recrystallization if necessary.

-

Part 3: Synthesis of the Final Product: this compound

The final and critical step in the synthesis is the selective reduction of the nitro group of Methyl 4-(methylamino)-3-nitrobenzoate to an amino group. This transformation must be performed under conditions that do not affect the ester or the existing methylamino group. Two highly effective and commonly employed methods for this reduction are catalytic transfer hydrogenation and reduction with sodium dithionite.

Method A: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a powerful and often preferred method for the reduction of nitro groups due to its mild reaction conditions and high chemoselectivity. This method avoids the need for high-pressure hydrogenation equipment.

Causality of Experimental Choices: Palladium on carbon (Pd/C) is an excellent and widely used catalyst for hydrogenation reactions.[9] In transfer hydrogenation, a hydrogen donor molecule, such as ammonium formate, is used to generate hydrogen in situ on the surface of the palladium catalyst.[10][11] This method is highly effective for the reduction of nitro groups to amines and generally does not affect other functional groups like esters.[12]

Experimental Protocol: Catalytic Transfer Hydrogenation of Methyl 4-(methylamino)-3-nitrobenzoate

-

Materials:

-

Methyl 4-(methylamino)-3-nitrobenzoate

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Methanol or a mixture of Tetrahydrofuran (THF) and Ethanol

-

-

Procedure:

-

Dissolve Methyl 4-(methylamino)-3-nitrobenzoate in methanol or a 1:1 mixture of THF and absolute ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C to the solution (typically 5-10% by weight of the starting material).

-

Add ammonium formate in portions to the stirred mixture. The reaction is often exothermic.

-

Stir the reaction mixture at room temperature for several hours or until TLC analysis shows the complete disappearance of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

The product can be purified by recrystallization or column chromatography to yield this compound. A near-quantitative yield has been reported for a similar hydrogenation.[5]

-

Method B: Reduction with Sodium Dithionite

An alternative, metal-free approach for the reduction of the nitro group is the use of sodium dithionite (Na₂S₂O₄). This reagent is inexpensive and effective, offering good chemoselectivity.

Causality of Experimental Choices: Sodium dithionite is a powerful reducing agent that can selectively reduce aromatic nitro groups to amines in the presence of other reducible functional groups like esters.[9] The reduction is believed to proceed through a single-electron transfer mechanism, where the sulfur dioxide radical anion (•SO₂⁻), formed from the dithionite ion, is the active reducing species.[9]

Experimental Protocol: Sodium Dithionite Reduction of Methyl 4-(methylamino)-3-nitrobenzoate [5]

-

Materials:

-

Methyl 4-(methylamino)-3-nitrobenzoate

-

Sodium dithionite (or sodium bisulfite as per the cited source, though dithionite is more standard)

-

Tetrahydrofuran (THF)

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve Methyl 4-(methylamino)-3-nitrobenzoate in a mixture of THF and ethanol in a round-bottom flask and cool to 0 °C in an ice bath.

-

In a separate beaker, dissolve sodium dithionite in water.

-

Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. An orange suspension may form.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours. The color of the suspension may change from orange to yellow.

-

Add a saturated aqueous solution of sodium bicarbonate. The suspension may become colorless.

-

Extract the reaction mixture with ethyl acetate (2 x 100 mL).

-

Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to afford this compound. A 68% yield has been reported for this procedure.[5]

-

Data Summary

| Step | Starting Material | Key Reagents | Product | Reported Yield |

| 1.1 Nitration | 4-Chlorobenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | 4-Chloro-3-nitrobenzoic acid | High |

| 1.2 Amination | 4-Chloro-3-nitrobenzoic acid | Aqueous Methylamine | 4-(Methylamino)-3-nitrobenzoic acid | 95-97%[2] |

| 2. Esterification | 4-(Methylamino)-3-nitrobenzoic acid | Methanol, Conc. H₂SO₄ | Methyl 4-(methylamino)-3-nitrobenzoate | Typically High |

| 3A. Catalytic Hydrogenation | Methyl 4-(methylamino)-3-nitrobenzoate | 10% Pd/C, Ammonium Formate | This compound | Up to 99%[5] |

| 3B. Dithionite Reduction | Methyl 4-(methylamino)-3-nitrobenzoate | Sodium Dithionite | This compound | 68%[5] |

Visualizing the Synthesis

Caption: Overall synthetic pathway to this compound.

Conclusion

The synthesis of this compound is a well-established process that proceeds through key, isolable intermediates. This guide has provided a detailed, step-by-step examination of a reliable synthetic route, emphasizing the rationale behind the selection of reagents and reaction conditions. By understanding the underlying chemical principles of each transformation—from electrophilic and nucleophilic aromatic substitution to esterification and nitro group reduction—researchers can effectively and safely prepare this valuable building block. The protocols presented herein, supported by mechanistic insights, are designed to be self-validating systems, providing a solid foundation for further research and development in the fields of medicinal chemistry and materials science.

References

- 1. aiinmr.com [aiinmr.com]

- 2. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cerritos.edu [cerritos.edu]

- 6. quora.com [quora.com]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. Video: Esterification - Concept [jove.com]

- 9. benchchem.com [benchchem.com]

- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 11. zenodo.org [zenodo.org]

- 12. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

Discovery and history of Methyl 4-amino-3-(methylamino)benzoate

An In-Depth Technical Guide to Methyl 4-amino-3-(methylamino)benzoate: Synthesis, Properties, and Pharmaceutical Potential

Introduction

This compound is an aromatic organic compound with the chemical formula C9H12N2O2.[1][2] Structurally, it is a derivative of para-aminobenzoic acid (PABA), a well-known building block in medicinal chemistry.[3][4][5] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development. The unique substitution pattern on the benzene ring, featuring both an amino and a methylamino group, positions this molecule as a compound of interest for exploring novel therapeutic agents.

Discovery and Context

While a detailed historical account of the initial discovery of this compound is not extensively documented in publicly available literature, its emergence can be understood within the broader context of research into substituted 4-aminobenzoic acid derivatives. The PABA scaffold is a common motif in a wide array of drugs with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[3][4][5][6] The exploration of various substitution patterns on the PABA core is a common strategy in medicinal chemistry to modulate the pharmacological activity, selectivity, and pharmacokinetic properties of new chemical entities. The synthesis and investigation of compounds like this compound are therefore a logical progression in the ongoing effort to develop novel therapeutics.

Chemical Synthesis and Characterization

The synthesis of this compound is typically achieved through the reduction of its nitro precursor, methyl 3-(methylamino)-4-nitrobenzoate. Two primary methods for this transformation have been reported.

Method 1: Reduction with Sodium Bisulfite

One documented method involves the reduction of the nitro group using an aqueous solution of sodium bisulfite in a mixed solvent system of tetrahydrofuran (THF) and ethanol.[1] This approach offers a relatively mild and scalable route to the desired product.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve methyl 3-(methylamino)-4-nitrobenzoate in a mixture of tetrahydrofuran and ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium bisulfite to the cooled solution. The reaction mixture will initially turn from an orange solution to an orange suspension.

-

Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. During this time, the color of the suspension will gradually change from orange to yellow.

-

Add a saturated solution of sodium bicarbonate. The suspension should become colorless.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the organic phase under reduced pressure to yield this compound as a yellow oil that crystallizes upon standing.[1]

Method 2: Catalytic Hydrogenation

An alternative and often high-yielding method is the catalytic hydrogenation of methyl 3-(methylamino)-4-nitrobenzoate using palladium on activated carbon (Pd/C) as the catalyst.[1]

Experimental Protocol:

-

Dissolve methyl 3-(methylamino)-4-nitrobenzoate in a suitable solvent, such as a 1:1 mixture of THF and absolute ethanol.

-

Add a catalytic amount of 10% palladium on charcoal to the solution.

-

Stir the mixture under a hydrogen atmosphere for approximately 16 hours.

-

Upon completion of the reaction, filter the mixture to remove the palladium catalyst.

-

Concentrate the filtrate to obtain the product, typically as an off-white solid.[1]

Data Presentation

| Parameter | Method 1 (Sodium Bisulfite) | Method 2 (Catalytic Hydrogenation) |

| Starting Material | Methyl 3-(methylamino)-4-nitrobenzoate | Methyl 3-(methylamino)-4-nitrobenzoate |

| Reagents | Sodium bisulfite, THF, Ethanol | Hydrogen, 10% Pd/C, THF, Ethanol |

| Reaction Time | 2 hours | 16 hours |

| Yield | 68% | 99% |

| Product Form | Yellow oily product, crystallizes on standing | Off-white solid |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.89 (s, 3H), 3.37-3.81 (m, 2H), 3.85 (s, 3H), 6.67 (d, J = 8.01 Hz, 1H), 7.33 (d, J = 1.37 Hz, 1H), 7.44 (dd, J = 8.11, 1.66 Hz, 1H) | Not explicitly provided in the source |

Synthesis Workflow Diagram

Caption: Synthetic routes to this compound.

Potential Applications in Drug Development

This compound has been identified as a molecule with potential therapeutic applications, primarily due to its activity as an enzyme inhibitor.

Enzyme Inhibition

This compound is reported to be an inhibitor of the enzyme hydroxymethylpyrimidine kinase. Additionally, it has shown inhibitory activity against other classes of enzymes, including serine proteases and phospholipases. The ability to inhibit these enzymes suggests a potential for this molecule to be developed into drugs for various diseases. For instance, serine protease inhibitors are used in the treatment of conditions ranging from blood clotting disorders to viral infections, while phospholipase inhibitors have potential as anti-inflammatory agents.

Synthetic Intermediate

Beyond its direct biological activity, this compound serves as a valuable intermediate in the synthesis of more complex molecules. It has been utilized in the optimization of synthetic routes to pyrrolopyrimidine derivatives that possess hydrophobic amino moieties suitable for peptide coupling. This highlights its utility as a building block for creating libraries of compounds for drug screening and development.

Conclusion

This compound is a versatile chemical entity with demonstrated synthetic accessibility and promising biological activity. Its role as an enzyme inhibitor and as a key intermediate for more complex pharmaceutical targets makes it a compound of significant interest for further research and development. The detailed synthetic protocols and characterization data provided in this guide offer a solid foundation for scientists working to explore the full therapeutic potential of this and related molecules.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]

- 5. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 4-amino-3-(methylamino)benzoate: A Privileged Scaffold for Next-Generation Therapeutics and Molecular Imaging

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-3-(methylamino)benzoate is a uniquely functionalized aromatic compound poised for significant impact across multiple domains of chemical biology and drug discovery. While its direct biological applications are not yet extensively documented, its structural features—a reactive ortho-diamino system, a modifiable ester, and N-methyl substitution—present a compelling foundation for rapid lead generation and optimization. This guide synthesizes current knowledge on related chemical motifs to illuminate three primary areas of high-potential research: its use as a versatile scaffold for kinase inhibitor development, its role as a precursor for novel heterocyclic entities, and its application in the synthesis of innovative Positron Emission Tomography (PET) imaging ligands. We provide expert-driven rationale, detailed experimental workflows, and actionable protocols to empower researchers to unlock the full potential of this promising molecular building block.

Introduction to this compound

This compound (CAS: 616224-38-5) is a substituted p-aminobenzoic acid (PABA) derivative.[1] The PABA core is a well-established "building block" in medicinal chemistry, found in approximately 1.5% of all commercial drugs, spanning therapeutic areas from local anesthetics to antibacterial and antineoplastic agents.[2] The unique 3,4-diamino substitution pattern of this specific molecule offers distinct synthetic advantages over simpler PABA analogs, providing multiple vectors for chemical diversification.

Physicochemical Properties and Synthesis Overview

The fundamental properties of this compound are summarized below. Its dual amino groups with differential reactivity and the presence of a methyl ester make it an exceptionally versatile starting material.

| Property | Value | Reference |

| CAS Number | 616224-38-5 | [1][3] |

| Molecular Formula | C₉H₁₂N₂O₂ | [3] |

| Molecular Weight | 180.21 g/mol | [1] |

| Physical Form | Solid (typically off-white to yellow) | [1][3] |

| IUPAC Name | This compound | [1] |

| Storage | 2-8°C, inert atmosphere, protected from light | [1] |

A common and efficient synthesis route involves the reduction of its nitro precursor, methyl 3-(methylamino)-4-nitrobenzoate.[3] This is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) or with a reducing agent like sodium bisulfite.[3] The high yield and straightforward nature of this reaction make the scaffold readily accessible for research purposes.[3]

Core Application 1: A Versatile Scaffold for Kinase Inhibitor Drug Discovery

Protein kinases are critical targets in oncology and immunology, yet achieving selectivity remains a significant challenge due to the conserved nature of the ATP-binding site.[4] Substituted aminobenzoic acid derivatives have emerged as valuable scaffolds for kinase inhibitors, where the amino group often forms crucial hydrogen bonds with the "hinge" region of the kinase.[5]

Rationale: The Strategic Advantage of the 1,2-Diaminobenzene Moiety

The 4-amino and 3-(methylamino) groups on the scaffold are strategically positioned to engage with the kinase hinge. The primary 4-amino group can act as a hydrogen bond donor and acceptor, a classic interaction motif. The adjacent, less sterically hindered secondary 3-methylamino group provides a second, distinct point for derivatization. This allows for the development of libraries where one amine anchors the molecule to the hinge while the second is used to project a side chain into other regions of the ATP pocket, such as the solvent-front or the back pocket, thereby enhancing both potency and selectivity.[6]

Proposed Synthetic Workflow: From Scaffold to Potent Inhibitor

The development of a kinase inhibitor from this scaffold can be envisioned as a multi-step process, beginning with selective functionalization of one of the amino groups, followed by elaboration of the structure.

References

- 1. This compound | 616224-38-5 [sigmaaldrich.com]

- 2. benthamscience.com [benthamscience.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Razing the scaffolding: the elimination of non-catalytic functions of kinases through targeted protein degradation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-amino-3-(methylamino)benzoate

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-amino-3-(methylamino)benzoate, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document delves into its chemical identity, synthesis protocols, analytical characterization, and known applications, grounding all information in established scientific literature.

Core Chemical Identity

This compound is an aromatic amine and a benzoate ester. Its structure, featuring two distinct amino groups on the benzene ring, makes it a versatile building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 616224-38-5 | [1][2][3] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1][3] |

| Molecular Weight | 180.2 g/mol | [1][3] |

| IUPAC Name | This compound | |

| InChI Key | VWGIBJGZLCERFV-UHFFFAOYSA-N | |

| Physical Form | Yellow oily product that may crystallize, or an off-white solid | [1] |

| Storage | 2°C - 8°C, in a dark place under an inert atmosphere | [2] |

Synthesis Methodologies: A Tale of Two Reductions

The primary synthetic route to this compound involves the reduction of its nitro precursor, methyl 3-(methylamino)-4-nitrobenzoate. The choice of reducing agent is critical and dictates the experimental setup, yield, and purification strategy. Below are two field-proven protocols.

Method A: Catalytic Hydrogenation

This is a clean and high-yielding method that utilizes hydrogen gas and a palladium catalyst. The key advantage is the straightforward workup, as the primary byproduct is water.

Caption: Workflow for the synthesis via catalytic hydrogenation.

-

Reaction Setup: A solution of methyl 3-(methylamino)-4-nitrobenzoate (10 g, 47.6 mmol) is prepared in a 1:1 mixture of tetrahydrofuran (THF) and absolute ethanol (400 mL).[1]

-

Catalyst Addition: To this solution, 10% Palladium on activated charcoal (1 g) is carefully added.[1]

-

Hydrogenation: The reaction mixture is stirred vigorously under a hydrogen atmosphere for 16 hours at room temperature.[1] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: The solution is filtered through a pad of Celite to remove the palladium catalyst.[1]

-

Isolation: The filtrate is concentrated under reduced pressure to yield the product as an off-white solid (approximately 8.5 g, 99% yield).[1] The product obtained via this method is often of sufficient purity for subsequent reactions without further purification.[1]

Method B: Sodium Bisulfite Reduction

This method offers an alternative to catalytic hydrogenation, avoiding the need for specialized hydrogenation equipment. It is a robust method, though the yield is typically lower.

Caption: Workflow for the synthesis via sodium bisulfite reduction.

-

Reaction Setup: In a suitable flask, dissolve methyl 3-(methylamino)-4-nitrobenzoate (855 mg, 4.75 mmol) in a solvent mixture of tetrahydrofuran (70 mL) and ethanol (30 mL).[1]

-

Reagent Addition: Cool the orange solution to 0°C in an ice bath. Slowly add an aqueous solution of sodium bisulfite (17.4 g, 100 mmol, dissolved in 80 mL of water). The solution will transform into an orange suspension.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. During this time, the suspension's color will gradually change from orange to yellow.[1]

-

Workup: Add saturated sodium bicarbonate solution (100 mL), which should render the suspension colorless.[1]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).[1]

-

Purification: Combine the organic phases, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.[1]

-

Isolation: After filtering, concentrate the organic phase and dry under high vacuum to afford the product as a yellow oily material (586 mg, 68% yield), which may crystallize upon standing.[1]

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a primary tool for structural elucidation.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Coupling Constant (J) |

| 2.89 ppm | singlet | 3H | -NH(CH₃) | N/A |

| 3.37-3.81 ppm | multiplet | 2H | -NH₂ and -NH(CH₃) protons | N/A |

| 3.85 ppm | singlet | 3H | -O(CH₃) | N/A |

| 6.67 ppm | doublet | 1H | Aromatic C₅-H | 8.01 Hz |

| 7.33 ppm | doublet | 1H | Aromatic C₂-H | 1.37 Hz |

| 7.44 ppm | doublet of doublets | 1H | Aromatic C₆-H | 8.11, 1.66 Hz |

| Note: The ¹H NMR data is based on a 400 MHz spectrum in CDCl₃.[1] The broad multiplet between 3.37-3.81 ppm likely corresponds to the two amine protons, which can exchange and exhibit broad signals. |

13C NMR, and Mass Spectrometry data were not available in the consulted resources.

Applications and Biological Significance

This compound is noted for its role as a chemical intermediate and its potential biological activity.

-

Enzyme Inhibition: It has been identified as an inhibitor of the enzyme hydroxymethylpyrimidine kinase.[2] This suggests potential for further investigation in pathways involving this enzyme. It has also shown inhibitory effects against some serine proteases and phospholipases.[2]

-

Synthetic Intermediate: The compound is a valuable precursor for the synthesis of more complex molecules, particularly pyrrolopyrimidine derivatives.[2] Its functional groups (two amines and an ester) allow for diverse chemical modifications, such as peptide coupling.[2]

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for research and informational purposes only and is not for personal or veterinary use.[2]

References

Methodological & Application

Synthesis of Methyl 4-amino-3-(methylamino)benzoate: An Application Note and Protocol

Introduction

Methyl 4-amino-3-(methylamino)benzoate is a key substituted aromatic diamine intermediate in the synthesis of various pharmacologically active molecules. Its structural motif is present in compounds investigated for their inhibitory activity against enzymes such as hydroxymethylpyrimidine kinase, highlighting its importance in medicinal chemistry and drug discovery programs. The presence of two distinct amino groups with different electronic environments, along with a methyl ester, provides a versatile scaffold for the construction of more complex molecules, including pyrrolopyrimidine derivatives.

This application note provides a detailed, field-proven guide to the synthesis of this compound, starting from commercially available precursors. We will explore two robust methods for the critical nitro reduction step, offering flexibility based on available laboratory equipment and downstream synthetic requirements. The causality behind experimental choices, safety considerations, and in-depth characterization are discussed to ensure a reproducible and safe execution of this synthesis.

Overall Synthetic Strategy

The synthesis of this compound is a two-step process commencing from 4-chloro-3-nitrobenzoic acid. The first step involves a nucleophilic aromatic substitution to introduce the methylamino group, followed by esterification to yield the key intermediate, methyl 4-(methylamino)-3-nitrobenzoate. The final step is the selective reduction of the nitro group to an amine.

Part I: Synthesis of the Starting Material: Methyl 4-(methylamino)-3-nitrobenzoate

The synthesis of the nitro-substituted precursor is a critical first stage. A common and industrially viable route begins with 4-chloro-3-nitrobenzoic acid.[1]

Step 1: Amination of 4-chloro-3-nitrobenzoic acid

In this step, the chlorine atom of 4-chloro-3-nitrobenzoic acid is displaced by methylamine in a nucleophilic aromatic substitution reaction. The reaction mixture is heated to facilitate this substitution.[1]

Step 2: Esterification

The resulting 4-(methylamino)-3-nitrobenzoic acid is then converted to its methyl ester via Fischer esterification, using methanol in the presence of a strong acid catalyst like sulfuric acid.[1]

Part II: Reduction of the Nitro Group: Two Validated Protocols

The reduction of the nitro group in methyl 4-(methylamino)-3-nitrobenzoate to yield the target compound can be achieved through several methods. We present two of the most reliable protocols: catalytic hydrogenation and chemical reduction with sodium bisulfite.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its high efficiency and clean reaction profile, typically affording near-quantitative yields.[2]

Causality of Experimental Choices:

-

Catalyst: 10% Palladium on activated carbon is a highly effective heterogeneous catalyst for the reduction of aromatic nitro groups.[2] The carbon support provides a high surface area for the reaction.

-

Solvent System: A mixture of tetrahydrofuran (THF) and ethanol is used to ensure the solubility of the starting material and the product.[2]

-

Hydrogen Source: Gaseous hydrogen at atmospheric or slightly elevated pressure is the reducing agent.

-

Reaction Time: The reaction is typically run overnight (16 hours) to ensure complete conversion.[2]

Experimental Protocol:

-

To a solution of methyl 4-(methylamino)-3-nitrobenzoate (10 g, 47.6 mmol) in a 1:1 mixture of THF and absolute ethanol (400 mL), carefully add 10% Palladium on charcoal (1 g) under an inert atmosphere (e.g., nitrogen or argon).[2]

-

The reaction vessel is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

The mixture is stirred vigorously under a hydrogen atmosphere for 16 hours at room temperature.[2]

-

Upon completion (monitored by TLC or LC-MS), the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield this compound as an off-white solid. The product is often of sufficient purity for use in subsequent steps without further purification.[2]

Table 1: Key Reaction Parameters for Catalytic Hydrogenation

| Parameter | Value |

| Starting Material | Methyl 4-(methylamino)-3-nitrobenzoate |

| Reducing Agent | Hydrogen gas |

| Catalyst | 10% Palladium on Carbon |

| Solvent | THF/Ethanol (1:1) |

| Temperature | Room Temperature |

| Reaction Time | 16 hours |

| Typical Yield | ~99%[2] |

Visualization of the Catalytic Hydrogenation Workflow

Caption: Workflow for the catalytic hydrogenation of methyl 4-(methylamino)-3-nitrobenzoate.

Protocol 2: Chemical Reduction using Sodium Bisulfite

This protocol offers a viable alternative to catalytic hydrogenation, particularly when specialized hydrogenation equipment is unavailable.

Causality of Experimental Choices:

-